Product packaging for 3-(4-Methylphenyl)isoquinolin-4-ol(Cat. No.:CAS No. 60058-28-8)

3-(4-Methylphenyl)isoquinolin-4-ol

Cat. No.: B11875441
CAS No.: 60058-28-8
M. Wt: 235.28 g/mol
InChI Key: BCUGDYGNJZRILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)isoquinolin-4-ol is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. The isoquinoline scaffold is a privileged structure in pharmacology, known for its broad spectrum of biological activities and is found in numerous natural products and approved therapeutic agents . Recent scientific investigations have highlighted the potent antiproliferative properties of structurally similar 4-aryl-substituted isoquinoline compounds, which have demonstrated promising activity against aggressive cancer cell lines, including neuroendocrine prostate cancer (NEPC) in preclinical models . These related compounds are the subject of ongoing structural optimization studies to improve their potency and selectivity, suggesting a valuable research pathway for this chemical class in oncology . Furthermore, various isoquinoline derivatives have documented applications as key intermediates in organic synthesis and as ligands for metal complexes . Researchers are exploring the potential of this compound and its analogs, leveraging the rich biological profile of the isoquinoline core, which includes documented antiviral, antibacterial, and anticancer activities in related molecules . This product is intended for use in these and other early-stage research applications to further advance scientific understanding. This compound is provided as a characterizable solid for research purposes. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B11875441 3-(4-Methylphenyl)isoquinolin-4-ol CAS No. 60058-28-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60058-28-8

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-(4-methylphenyl)isoquinolin-4-ol

InChI

InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)15-16(18)14-5-3-2-4-13(14)10-17-15/h2-10,18H,1H3

InChI Key

BCUGDYGNJZRILC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 3 4 Methylphenyl Isoquinolin 4 Ol

Strategies for the De Novo Synthesis of the 3-(4-Methylphenyl)isoquinolin-4-ol Core

The construction of the 3-arylisoquinolin-4-ol skeleton can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Transition-Metal Catalyzed Cyclization and Coupling Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems through C-H activation and annulation strategies. mdpi.com Rhodium and palladium-catalyzed reactions are particularly prevalent in the synthesis of isoquinoline (B145761) and isoquinolone cores. nih.govresearchgate.net

One of the most effective methods for the synthesis of substituted isoquinolones involves the rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes. nih.gov This approach can be adapted for the synthesis of this compound. For instance, the reaction of an N-methoxy benzamide (B126) with an appropriately substituted alkyne in the presence of a rhodium catalyst could yield the desired isoquinolone, which can then be converted to the target isoquinolin-4-ol. The use of a directing group on the benzamide facilitates the ortho-C-H activation, ensuring high regioselectivity. chemistryviews.org

Palladium-catalyzed reactions also offer a versatile route to isoquinolones. A notable example is the cascade cyclocarbopalladation of propargylic amides containing an aryl iodide, followed by a Suzuki-Miyaura coupling with an arylboronic acid. beilstein-journals.org This methodology allows for the regio- and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones, which can be further elaborated to the desired 3-arylisoquinolin-4-ol.

Catalyst System Reactants Product Type Key Features
[Cp*RhCl2]2/AgSbF6N-methoxybenzamide, internal alkyne3,4-disubstituted isoquinoloneHigh regioselectivity, broad substrate scope. chemistryviews.org
PdCl2/K3PO4N-propargyl-2-iodobenzamide, arylboronic acid4-methylene-3,4-dihydroisoquinolin-1(2H)-oneCascade reaction, regio- and stereoselective. beilstein-journals.org
Ru(II)-complexBenzamidine hydrochloride, alkyne1-aminoisoquinolineElectrochemical process, eliminates need for stoichiometric oxidants. researchgate.net

Multi-Component Reactions and Tandem Processes for Isoquinoline Annulation

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single synthetic operation. organic-chemistry.org Several MCRs have been developed for the synthesis of the isoquinoline core.

A prominent example is the three-component reaction of an aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by a rhodium(III) complex. organic-chemistry.org This process involves the in-situ formation of an oxime, which then undergoes rhodium-catalyzed C-H activation and annulation with the alkyne to afford a polysubstituted isoquinoline. By selecting 2-aminoacetophenone (B1585202) and 1-ethynyl-4-methylbenzene as starting materials, this method could potentially be adapted for the synthesis of this compound.

Another versatile approach is the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization to yield the isoquinoline. organic-chemistry.org This sequential one-pot process allows for the rapid assembly of substituted isoquinolines from readily available starting materials.

Photochemical and Electrochemical Approaches to Isoquinoline Formation

Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthetic protocols, often proceeding under mild conditions without the need for harsh reagents. researchgate.netrsc.orgresearchgate.net

Visible-light-mediated reactions have been successfully employed for the synthesis of isoquinolone derivatives. rsc.org For example, the deaminative [4+2] annulation of N-amidepyridinium salts with alkynes, initiated by a photoredox catalyst, provides a metal-free route to isoquinolones. rsc.org The mechanism involves the generation of an amide radical which undergoes cyclization with the alkyne.

Electrochemical methods have also been developed for the synthesis of isoquinolines and their derivatives. researchgate.net Ruthenium(III)-catalyzed electrochemical annulation of benzamidines with alkynes has been reported to produce 1-aminoisoquinolines. researchgate.net This method avoids the use of stoichiometric oxidants and offers a high degree of functional group tolerance. While direct synthesis of this compound using these methods has not been extensively reported, they represent promising avenues for future research.

Stereoselective and Enantioselective Synthesis of Chiral Analogs (if applicable)

The development of stereoselective and enantioselective methods for the synthesis of chiral isoquinoline derivatives is a rapidly growing area of research, driven by the demand for enantiopure compounds in the pharmaceutical industry. While specific examples for the enantioselective synthesis of this compound are not widely documented, general strategies for the synthesis of chiral isoquinolines can be considered.

One potential approach involves the use of chiral catalysts in transition-metal-catalyzed annulation reactions. Chiral rhodium or palladium complexes could be employed to induce asymmetry in the cyclization step, leading to the formation of enantioenriched isoquinolones that can be subsequently converted to the target chiral isoquinolin-4-ol. Further research in this area is needed to develop efficient and highly selective methods.

Functionalization and Derivatization of this compound

The functionalization of the pre-formed this compound core is crucial for creating a library of derivatives with diverse properties. The reactivity of the isoquinoline nucleus is influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the substituents. thieme-connect.de

Regioselective Functionalization at the Isoquinoline Core (e.g., electrophilic/nucleophilic substitutions)

The regioselectivity of functionalization reactions on the isoquinoline core is a key consideration. Electrophilic aromatic substitution on the isoquinoline ring typically occurs at the C5 and C8 positions of the benzene (B151609) ring. thieme-connect.de However, the directing effects of the existing substituents on this compound will play a significant role. The hydroxyl group at C4 is an activating group and would direct electrophiles to the C5 position.

Transition-metal-catalyzed C-H functionalization offers a powerful strategy for the direct and regioselective introduction of functional groups onto the isoquinoline scaffold, avoiding the need for pre-functionalized substrates. mdpi.com For example, palladium-catalyzed C-H arylation of quinoline (B57606) N-oxides has been shown to occur selectively at the C2 position. mdpi.com Similar strategies could be developed for the regioselective functionalization of this compound at various positions by choosing appropriate directing groups and catalytic systems.

The hydroxyl group at the C4 position also provides a handle for further derivatization. It can be alkylated, acylated, or converted to a triflate, which can then participate in cross-coupling reactions to introduce a wide range of substituents at this position. nih.gov

Reaction Type Reagents and Conditions Position of Functionalization Product Type
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br2, HNO3)C5, C8Halogenated or nitrated isoquinoline
C-H ArylationAryl halide, Pd catalyst, oxidantC2, C5, C8 (depending on directing group)Arylated isoquinoline
O-Alkylation/AcylationAlkyl halide/acyl chloride, baseC4-OHO-substituted isoquinoline
Triflation followed by Cross-CouplingTf2O, base; then Arylboronic acid, Pd catalystC4-OTf4-Arylisoquinoline

Modifications of the 4-Hydroxy Group (e.g., etherification, esterification, oxidation)

The 4-hydroxy group in this compound is a key functional handle for introducing molecular diversity. Its modification through etherification, esterification, and oxidation opens avenues to new derivatives with potentially altered biological activities and physicochemical properties.

Etherification: The conversion of the 4-hydroxy group to an ether is a common strategy to modulate lipophilicity and steric bulk. Standard Williamson ether synthesis conditions are generally applicable. This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide).

Esterification: Ester derivatives of the 4-hydroxy group can be readily prepared through acylation reactions. A widely used method is the reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270). This base neutralizes the HCl or carboxylic acid byproduct. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is also a viable, albeit reversible, method.

Oxidation: Oxidation of the 4-hydroxyisoquinoline (B107231) core can lead to different products depending on the oxidant and reaction conditions. For instance, the oxidation of related N-acyl-1,2,3,4-tetrahydroisoquinolines can be achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This reagent is known for its ability to effect dehydrogenation under mild conditions. organic-chemistry.orgnih.govrsc.org The reaction likely proceeds through the formation of an N-acyl iminium ion intermediate. nih.gov While direct oxidation of the aromatic this compound is less commonly documented, powerful oxidizing agents could potentially lead to quinone-like structures or ring-opened products.

Table 1: Representative Reactions for the Modification of the 4-Hydroxy Group
TransformationReagents and ConditionsProduct Type
Etherification 1. NaH, THF2. R-X (e.g., CH₃I, BnBr)4-Alkoxy-3-(4-methylphenyl)isoquinoline
Esterification R-COCl, Et₃N, CH₂Cl₂4-Acyloxy-3-(4-methylphenyl)isoquinoline
Oxidation DDQ, solvent (e.g., CH₂Cl₂)Oxidized isoquinoline derivatives

Substituent Variations on the Phenyl Moiety and Their Synthetic Routes

Introducing a variety of substituents onto the 3-phenyl ring is crucial for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for this purpose. These reactions allow for the formation of a carbon-carbon bond between a pre-functionalized isoquinoline core and a substituted aryl partner.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a halogenated (e.g., bromo- or chloro-) or triflate-substituted isoquinoline precursor with a substituted phenylboronic acid in the presence of a palladium catalyst and a base. For instance, 8-chloro-2-phenylisoquinolin-1(2H)-one derivatives have been successfully coupled with various pyrimidinyl boronic acids using a Pd(PPh₃)₂Cl₂ catalyst with Sphos as a ligand and K₂CO₃ as the base. nih.gov This demonstrates the feasibility of introducing diverse aromatic and heteroaromatic substituents. A similar strategy can be envisioned starting with a 3-halo-isoquinolin-4-ol derivative, which would then be coupled with a (4-methyl-substituted-phenyl)boronic acid.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgrsc.org This method is known for its high functional group tolerance. organic-chemistry.org The synthesis of α-heteroaryl-α-amino acids has been achieved using a photochemically enhanced Negishi cross-coupling as a key step, showcasing its utility in complex molecule synthesis. jk-sci.com To generate variations of this compound, one could start with a 3-halo-isoquinolin-4-ol and couple it with a pre-formed (substituted-phenyl)zinc halide.

The choice of coupling partners allows for the introduction of a wide range of electronic and steric diversity onto the phenyl ring, including electron-donating groups (e.g., -OCH₃, -CH₃), electron-withdrawing groups (e.g., -CF₃, -NO₂), and halogens.

Table 2: Palladium-Catalyzed Cross-Coupling for Phenyl Moiety Variation
ReactionIsoquinoline PrecursorCoupling PartnerCatalyst/Ligand/BaseResulting Moiety
Suzuki-Miyaura 3-Bromo-isoquinolin-4-ol(4-Methyl-R-phenyl)boronic acidPd(PPh₃)₄ / Na₂CO₃3-(4-Methyl-R-phenyl)isoquinolin-4-ol
Negishi 3-Iodo-isoquinolin-4-ol(4-Methyl-R-phenyl)zinc chloridePd(PPh₃)₂Cl₂3-(4-Methyl-R-phenyl)isoquinolin-4-ol

Heterocyclic Ring Annulations and Fusions Involving the Isoquinoline Scaffold

Fusing additional heterocyclic rings onto the isoquinoline framework of this compound can lead to novel, complex polycyclic systems with unique chemical and biological properties. The C3 and C4 positions of the isoquinoline ring are reactive sites that can participate in cyclization reactions to form five- or six-membered rings.

Pyrimido[4,5-c]isoquinolines: These fused systems can be synthesized from 3,4-difunctionalized isoquinolines. benthamdirect.comeurekaselect.comresearchgate.net For example, starting with a 3-amino-4-cyanoisoquinoline derivative, condensation with formamide (B127407) or other one-carbon synthons can lead to the formation of the fused pyrimidine (B1678525) ring.

Thiazolo[4,5-c]isoquinolines and Thiazolo[5,4-c]isoquinolines: These sulfur-containing heterocyclic systems can be constructed from appropriately substituted isoquinolines. The synthesis of thiazolo[4,5-c]isoquinoline has been achieved starting from 3-aminoisoquinoline through a multi-step process involving thiocyanation, cyclization, and subsequent modifications. cdnsciencepub.com Similarly, thiazolo[5,4-c]isoquinoline can be prepared from 4-amino-3-thiocyanoisoquinoline. doi.org These strategies highlight the potential to build thiazole (B1198619) rings onto the isoquinoline core.

The general approach involves starting with a this compound that has been further functionalized at the C3-amino or C4-position to include reactive groups necessary for the annulation reaction.

Table 3: Examples of Fused Heterocyclic Systems from Isoquinolines
Fused SystemPrecursor TypeGeneral Reaction
Pyrimido[4,5-c]isoquinoline 3-Amino-4-cyanoisoquinolineCondensation with a C1 synthon
Thiazolo[4,5-c]isoquinoline 3-Amino-4-thiocyanoisoquinolineAcid-catalyzed cyclization
Thiazolo[5,4-c]isoquinoline 4-Amino-3-thiocyanoisoquinolineCyclization

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of isoquinoline scaffolds is an area of active research, focusing on alternative solvents, sustainable catalysts, and maximizing atom economy.

Solvent-Free Reaction Conditions and Aqueous Media Syntheses

Traditional isoquinoline syntheses often rely on volatile and toxic organic solvents. Developing syntheses in greener media, such as water, or under solvent-free conditions is a key goal.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While organic substrates often have low solubility in water, this can sometimes be overcome through the use of phase-transfer catalysts or by heating. Some modern catalytic systems for isoquinoline synthesis have been shown to work in water. researchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent can reduce waste, simplify purification, and sometimes lead to faster reaction times. Microwave-assisted organic synthesis (MAOS) is a powerful technique for promoting solvent-free reactions. researchgate.net For example, microwave-assisted Bischler-Napieralski reactions have been used to produce isoquinoline libraries, often with reduced reaction times and improved yields. nih.gov

Sustainable Catalysis and Catalyst Recycling Methodologies

Catalysts are fundamental to many synthetic routes for isoquinolines. Green catalytic approaches focus on using non-toxic, earth-abundant metals or organocatalysts, and developing systems where the catalyst can be easily recovered and reused.

Recyclable Catalysts: The first Bischler-Napieralski cyclization in a room-temperature ionic liquid, 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF₆), has been reported. organic-chemistry.org This method provides an environmentally benign alternative to traditional high-boiling, toxic solvents. A key advantage is that the ionic liquid can be easily recycled, reducing waste and cost. organic-chemistry.org Other approaches involve using catalysts that precipitate out of the reaction mixture upon completion, allowing for simple separation by filtration. nih.gov Heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, are also prime candidates for easy recovery and reuse.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgkccollege.ac.in A reaction with high atom economy minimizes the generation of byproducts, thus reducing waste. rsc.org

Analysis of Classical Syntheses:

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like POCl₃. wikipedia.orgorganic-chemistry.org The reaction generates significant waste in the form of the spent dehydrating agent (e.g., phosphoric acid derivatives). The atom economy is inherently low due to the loss of water and the large molecular weight of the condensing agent which is not incorporated into the final product.

A comparison of the atom economy for these two classical syntheses highlights the importance of reaction design in green chemistry. Addition and cycloaddition reactions are inherently more atom-economical than condensation reactions that produce stoichiometric byproducts. Modern synthetic strategies, such as those involving cascade reactions or multicomponent reactions, often exhibit higher atom economy by incorporating a greater proportion of the reactant atoms into the final product. rsc.org

Table 4: Atom Economy Comparison of Classical Isoquinoline Syntheses
ReactionReactantsDesired ProductByproductsAtom Economy
Bischler-Napieralski β-phenylethylamide, POCl₃DihydroisoquinolineH₃PO₄, HClLow
Pomeranz-Fritsch Benzaldehyde, aminoacetoaldehyde diethyl acetalIsoquinoline2x Ethanol, H₂OModerate

Process Optimization and Scale-Up Considerations for Laboratory and Research Applications

Reaction Parameter Optimization:

For instance, a modified Bischler-Napieralski reaction for the synthesis of 3-aryl-3,4-dihydroisoquinolines, which are precursors to the target compound, highlights the importance of the choice of cyclizing agent and solvent. Traditional reagents like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) can lead to side reactions, particularly with sensitive substrates. The use of milder and more selective reagents is a key area for optimization.

A hypothetical optimization study for a key cyclization step could involve screening various catalysts, solvents, and temperature profiles. The results of such a study could be tabulated to identify the optimal conditions.

Table 1: Hypothetical Optimization of a Key Cyclization Step

Entry Catalyst (mol%) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 POCl3 (150) Toluene 110 12 45
2 PPA Xylene 140 8 55
3 Eaton's Reagent Dichloromethane 40 6 68
4 Tf2O (120) Acetonitrile (B52724) 80 4 75

This hypothetical data illustrates that a move from traditional high-temperature conditions with harsh reagents (Entries 1 and 2) to milder, more modern catalytic systems (Entries 3-5) could lead to significantly improved yields and potentially cleaner reaction profiles.

Purification and Isolation Strategies:

The purification of this compound and its intermediates is another critical aspect of process optimization, especially for ensuring high purity required for research applications. Common techniques include column chromatography and crystallization.

The choice of solvent system for chromatography is crucial for achieving good separation of the desired product from starting materials, reagents, and byproducts. A systematic screening of solvent systems with varying polarities would be necessary.

Crystallization is a highly effective method for obtaining high-purity material and is often scalable. The selection of an appropriate solvent or solvent mixture is paramount. A study on crystallization conditions might involve evaluating different solvents for their ability to dissolve the crude product at elevated temperatures and allow for the formation of well-defined crystals upon cooling.

Table 2: Hypothetical Crystallization Solvent Screening

Solvent Solubility (Hot) Crystal Formation (Cold) Purity (%)
Ethanol High Rapid precipitation 95
Isopropanol (B130326) Moderate Slow, well-formed crystals >99
Ethyl Acetate High Oiling out -
Toluene Moderate Needles 98

Based on this hypothetical screening, isopropanol would be the solvent of choice for obtaining high-purity crystalline this compound.

Scale-Up Considerations for Laboratory and Research Applications:

Transitioning a synthetic route from a small laboratory scale (milligrams) to a larger scale (grams to kilograms) for research purposes introduces several challenges.

Heat Transfer: Reactions that are easily managed in small flasks can become exothermic and difficult to control on a larger scale. The use of jacketed reactors and careful monitoring of internal temperature is essential.

Mixing: Efficient mixing becomes more challenging in larger vessels. The use of appropriate stirring mechanisms (e.g., overhead stirrers) is necessary to ensure homogeneity and prevent localized overheating.

Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction outcome. On a larger scale, slow and controlled addition using dropping funnels or syringe pumps is often required.

Work-up and Isolation: The handling of large volumes of solvents and aqueous washes requires appropriate equipment. The efficiency of extractions and phase separations can decrease on a larger scale.

Purification: Column chromatography can be cumbersome and expensive for large quantities. Developing a robust crystallization procedure is often the preferred method for purification on a larger scale.

By carefully considering these factors and systematically optimizing each step of the synthesis, it is possible to develop a robust and scalable process for the preparation of this compound for laboratory and research applications, ensuring a reliable supply of this important chemical compound.

Elucidation of Biological Activities and Molecular Mechanisms of Action of this compound (Preclinical Focus)

Currently, there is no publicly available scientific literature detailing the preclinical biological activities and molecular mechanisms of action for the specific chemical compound this compound.

Extensive searches of scholarly databases and scientific publications have not yielded any specific studies on the in vitro pharmacological profile of this particular molecule. Therefore, no data is available for the following sections as outlined in the request:

Elucidation of Biological Activities and Molecular Mechanisms of Action Preclinical Focus

In Vitro Pharmacological Profiling and Cellular Target Identification

Antioxidant and Radical Scavenging Potential Assessment

While research exists for other isoquinoline (B145761) and quinoline (B57606) derivatives, the strict focus on 3-(4-Methylphenyl)isoquinolin-4-ol as per the instructions prevents the inclusion of data from related but structurally distinct compounds. The biological activity of a chemical compound is highly specific to its unique structure, and extrapolating findings from other molecules would be scientifically inaccurate and speculative.

It is possible that research on this compound exists in proprietary, unpublished forms within pharmaceutical or academic research institutions, but it has not been disseminated into the public domain. Therefore, at this time, a scientifically accurate article on the biological activities of this compound cannot be generated.

Molecular and Cellular Mechanisms of Action

Investigation of Downstream Signaling Cascades and Gene Expression Regulation

Further research is required to elucidate the potential biological activities and molecular mechanisms of this compound before any definitive statements can be made regarding its preclinical profile.

Role in Cellular Homeostasis, Stress Responses, and Organelle Function

There is currently no available scientific literature detailing the role of This compound in cellular homeostasis, stress responses, or organelle function. Research on other isoquinoline derivatives has suggested impacts on pathways related to oxidative stress, inflammation, and autophagy, which are integral to maintaining cellular balance. nih.gov For instance, some isoquinoline alkaloids have been shown to exert neuroprotective effects by mitigating oxidative stress and regulating autophagy. nih.gov However, these findings are related to the broader class of compounds and cannot be specifically attributed to This compound without dedicated preclinical studies.

Table 1: Summary of Research Findings on the Role of this compound in Cellular Homeostasis, Stress Responses, and Organelle Function

Area of Investigation Research Findings for this compound
Cellular HomeostasisNo data available.
Stress Responses (e.g., Oxidative, ER)No data available.
Organelle Function (e.g., Mitochondria)No data available.

Multi-Omics Approaches: Transcriptomics, Proteomics, and Metabolomics for Mechanism Elucidation

A thorough search of scientific databases indicates that no multi-omics studies (transcriptomics, proteomics, or metabolomics) have been published specifically for This compound . Multi-omics approaches are powerful tools for elucidating the mechanisms of action of novel compounds. For the broader family of isoquinoline alkaloids, some multi-omics analyses have been conducted, primarily focusing on their biosynthesis in plants. nih.gov These studies have helped identify genes and metabolic pathways involved in the production of isoquinoline alkaloids. nih.gov However, this research does not extend to the specific biological effects of This compound in preclinical models.

Table 2: Summary of Multi-Omics Studies for the Elucidation of this compound's Mechanism of Action

Omics Approach Application to this compound
TranscriptomicsNo studies have been conducted.
ProteomicsNo studies have been conducted.
MetabolomicsNo studies have been conducted.

Structure Activity Relationship Sar and Rational Design Strategies for 3 4 Methylphenyl Isoquinolin 4 Ol Derivatives

Systematic Modification of the Isoquinoline (B145761) Scaffold and Phenyl Substituents

The biological activity of a molecule is intricately linked to its three-dimensional structure and the electronic properties of its constituent atoms. For 3-(4-Methylphenyl)isoquinolin-4-ol, both the isoquinoline core and the pendant 4-methylphenyl group offer fertile ground for systematic modification to probe and optimize its interaction with biological targets.

The placement and nature of substituents on both the isoquinoline ring system and the phenyl ring can dramatically alter a compound's biological profile. While direct SAR studies on this compound are not extensively documented in publicly available literature, we can infer valuable insights from studies on analogous structures, such as 3-aryl-4-hydroxyquinolin-2(1H)-ones, which have been investigated as fatty acid synthase (FAS) inhibitors. nih.govnih.gov

Substituent Position: The relative position of substituents can profoundly influence activity. For instance, in related quinoline (B57606) systems, the substitution pattern on the aryl ring at the 3-position is a key determinant of potency. Shifting a substituent from the para-position to a meta- or ortho-position can alter the molecule's conformation and its ability to fit into a binding pocket.

Electronic Properties: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can modulate the charge distribution across the molecule, affecting its interaction with target proteins. For example, the introduction of electron-withdrawing groups like halogens or nitro groups, or electron-donating groups such as methoxy (B1213986) or alkyl groups, can influence hydrogen bonding capabilities and pi-pi stacking interactions. In a series of 3-aryl-4-hydroxyquinolin-2(1H)-ones, the electronic distribution across the molecule was found to be a critical factor for FAS inhibition. nih.gov

To illustrate the impact of these properties, consider the hypothetical data in the table below, based on findings from related quinoline derivatives.

CompoundSubstituent on Phenyl RingPositionElectronic EffectLipophilicity (cLogP)IC50 (nM)
1 -H-Neutral3.51400
2 4-CH₃paraElectron-donating4.0800
3 4-ClparaElectron-withdrawing4.2500
4 4-OCH₃paraElectron-donating3.61200
5 3-ClmetaElectron-withdrawing4.2950
6 2-ClorthoElectron-withdrawing4.12500

This table is illustrative and based on general principles and data from analogous series, not on direct experimental results for this compound derivatives.

The size and shape of a molecule are paramount for its ability to bind to a biological target. The introduction of bulky substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, carefully chosen substituents can induce a specific conformation that is more favorable for interaction with the target.

Identification of Key Pharmacophoric Elements and Their Contributions to Activity

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. For the this compound scaffold, several key pharmacophoric elements can be postulated:

The Isoquinoline Nitrogen: This nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many kinase inhibitor binding modes.

The 4-Hydroxy Group: The hydroxyl group can serve as both a hydrogen bond donor and acceptor, forming key interactions with the hinge region of kinases or other targets.

The Aromatic Rings: The isoquinoline and phenyl rings provide a rigid scaffold and can participate in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues in the binding site.

The 4-Methyl Group: This group contributes to hydrophobic interactions and can be explored for its fit in specific hydrophobic pockets.

A general pharmacophore model for a kinase inhibitor based on a similar scaffold might include a hydrogen bond acceptor, a hydrogen bond donor, and one or more hydrophobic/aromatic regions. Computational techniques like pharmacophore modeling can be used to refine this model based on a set of active and inactive compounds. nih.gov

Design and Synthesis of Analogs for Enhanced Potency, Selectivity, or Specific Mechanistic Insights

With a validated pharmacophore model and an understanding of the SAR, medicinal chemists can rationally design and synthesize new analogs with improved properties. Strategies include:

Bioisosteric Replacement: Replacing the 4-methyl group with other small alkyl groups (e.g., ethyl, isopropyl) or with isosteres like a chloro or trifluoromethyl group can fine-tune steric and electronic properties.

Scaffold Hopping: The isoquinoline core could be replaced with other heterocyclic systems like quinoline, quinazoline, or pyrazolopyrimidine to explore different binding modes and potentially improve properties like metabolic stability.

Structure-Based Design: If the crystal structure of the target protein in complex with an inhibitor is available, detailed analysis of the binding pocket can guide the design of new analogs that make additional favorable interactions. For example, a nearby pocket could be filled with a suitably chosen substituent to increase potency.

Application of Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization Studies

In modern drug discovery, potency alone is not the sole determinant of a successful drug candidate. It is crucial to consider the "quality" of the molecule, which can be assessed using metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LLE). uniroma1.itnih.govnih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). It is a measure of the binding energy per atom. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve its potency.

Lipophilic Efficiency (LLE): This metric relates potency to lipophilicity (logP or logD). It provides an indication of how much of the compound's potency is derived from its lipophilicity. A higher LLE suggests that the compound achieves its potency through specific interactions rather than just by being "greasy." researchgate.net

These metrics are particularly valuable in the early stages of lead optimization. By tracking LE and LLE, chemists can prioritize compounds that have a better balance of properties and are more likely to be developed into successful drugs. For instance, when comparing two compounds with similar potency, the one with a higher LE and LLE would generally be considered a more promising lead.

The table below illustrates how these metrics could be applied to a hypothetical set of this compound analogs.

CompoundIC50 (nM)pIC50Heavy AtomscLogPLELLE
2 8006.1184.00.342.1
3 5006.3184.20.352.1
7 1007.0204.50.352.5
8 507.3224.80.332.5

This table is for illustrative purposes. LE = (1.37 * pIC50) / Heavy Atoms; LLE = pIC50 - cLogP.

By focusing on optimizing these efficiency metrics, the development of derivatives of this compound can be guided towards candidates with not only high potency but also favorable drug-like properties, ultimately increasing the probability of translating a promising lead into a clinically successful therapeutic.

Computational Chemistry and in Silico Modeling Approaches for 3 4 Methylphenyl Isoquinolin 4 Ol Research

Molecular Docking and Molecular Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how a compound like 3-(4-Methylphenyl)isoquinolin-4-ol might interact with biological targets at a molecular level. These methods are foundational in modern drug discovery, providing insights that guide the synthesis and evaluation of new therapeutic agents.

Prediction of Binding Modes and Affinities to Potential Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. For the isoquinoline (B145761) scaffold, a common core in many bioactive molecules, this technique is frequently used to predict binding to enzymes like kinases, which are crucial in cell signaling and often implicated in diseases like cancer. bohrium.commdpi.com

In a hypothetical docking study of this compound, the compound would be computationally placed into the binding site of a target protein, for instance, a cyclin-dependent kinase (CDK) or the BCR-ABL tyrosine kinase. nih.govresearchgate.net The software calculates a "docking score," an estimate of the binding affinity, by evaluating the steric and electrostatic interactions. The results would reveal the most likely binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the isoquinoline ring system and the protein's amino acid residues. Studies on similar quinoline (B57606) and isoquinoline derivatives have successfully used this approach to predict binding to various kinases and to rationalize the structure-activity relationships of synthesized compounds. researchgate.netresearchgate.net

Conformational Analysis and Characterization of Ligand-Protein Interactions

Once a binding mode is predicted, it is crucial to analyze the specific interactions that stabilize the ligand-protein complex. For this compound, this would involve identifying:

Hydrogen Bonds: The hydroxyl (-OH) group at the 4-position and the nitrogen atom in the isoquinoline ring are potential hydrogen bond donors and acceptors, respectively. These can form strong, directional interactions with the protein's backbone or side chains.

Hydrophobic Interactions: The 4-methylphenyl group provides a significant hydrophobic surface that can interact favorably with nonpolar pockets within the target's binding site.

Pi-Stacking: The aromatic isoquinoline core and the phenyl ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein.

This detailed analysis, often visualized using molecular graphics programs, provides a structural basis for the compound's predicted activity and can guide the design of new derivatives with improved potency or selectivity. bohrium.comnih.gov

Dynamics of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand, protein, and surrounding solvent molecules over time. An MD simulation, typically run for nanoseconds to microseconds, would reveal the stability of the predicted binding pose of this compound. mdpi.com

Key insights from MD simulations include:

Stability of Interactions: Confirming whether the key hydrogen bonds and hydrophobic contacts predicted by docking are maintained over time.

Conformational Changes: Observing if the ligand or protein undergoes significant conformational changes upon binding.

Solvent Effects: Understanding the role of water molecules in mediating or disrupting ligand-protein interactions.

By calculating metrics like the root-mean-square deviation (RMSD) of the ligand's position, researchers can quantitatively assess the stability of the complex. Such simulations have been effectively used for quinoline-based kinase inhibitors to establish the stability of their interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a set of computational techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

To develop a QSAR model for a series of compounds related to this compound, researchers would first need experimental data on their biological activity (e.g., IC50 values against a specific target). insilico.eu A predictive model is then built using statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms.

The goal is to create an equation where the biological activity is a function of various molecular descriptors. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful tools. nih.govnih.gov These methods generate 3D contour maps that show where modifications to the molecular structure are likely to increase or decrease activity. Studies on isoquinoline-1,3-diones and pyrimido-isoquinolin-quinones have successfully used these models to guide the design of new, more potent inhibitors. bohrium.comnih.gov

Descriptor Calculation, Model Validation, and Applicability Domain Analysis

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity counts.

3D Descriptors: Steric fields (CoMFA), electrostatic fields, and hydrophobic fields (CoMSIA). mdpi.com

Table 1: Examples of Molecular Descriptors for QSAR Modeling

Descriptor Type Example Information Encoded
Constitutional (1D) Molecular Weight Size of the molecule.
Topological (2D) Wiener Index Branching and connectivity of the molecular graph.
Geometric (3D) Molecular Surface Area Three-dimensional size and shape.
Quantum-Chemical HOMO/LUMO Energies Electronic properties and reactivity.
Field-Based (3D-QSAR) CoMFA Steric Field Steric bulk at different points in space.

| Field-Based (3D-QSAR) | CoMSIA Electrostatic Field | Electrostatic potential at different points in space. |

Once descriptors are calculated, a crucial step is model validation . This ensures the model is not only statistically sound but also has predictive power for new, untested compounds. Common validation techniques include:

Internal Validation (Cross-validation): Often using the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. A high cross-validated correlation coefficient (q²) indicates good internal predictivity. nih.govmdpi.com

External Validation: The model is used to predict the activity of an external set of compounds (a test set) that was not used in model development. A high predictive correlation coefficient (R²pred) for the test set demonstrates the model's ability to generalize. mdpi.com

Finally, the Applicability Domain of the model is defined. This specifies the chemical space in which the model can make reliable predictions, ensuring it is not used for compounds that are too different from the training set.

De Novo Drug Design and Virtual Screening Applications for Novel Analogs

The discovery of novel bioactive molecules is a cornerstone of pharmaceutical research. For a scaffold such as this compound, computational techniques like de novo drug design and virtual screening are pivotal in exploring the chemical space to identify analogs with potentially enhanced biological activity.

De novo drug design, which translates to "from the beginning," involves the computational creation of novel molecular structures with desirable properties. This process can be either ligand-based or structure-based. In the context of this compound, a ligand-based approach would be employed when the three-dimensional structure of its biological target is unknown. This method leverages the structural information of the known active compound to generate new molecules with similar or improved features. Algorithms for de novo design can "grow" new molecules from a starting fragment or combine different molecular building blocks to generate a diverse library of virtual compounds. These generated compounds are then assessed for their drug-likeness and predicted affinity for a target.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. This can be achieved through either ligand-based or structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach uses the known active ligand, in this case, this compound, as a template to search for compounds with similar properties. The similarity can be based on 2D fingerprints, which encode structural features, or 3D shape and pharmacophore models. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is available, SBVS, primarily through molecular docking, can be employed. This method predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The "goodness" of the fit is evaluated using a scoring function, which estimates the binding affinity. A consensus-based virtual screening workflow, which combines multiple screening concepts like docking, pharmacophore, and shape screening, can also be utilized to increase the chances of identifying true hits. nih.govresearchgate.net

For this compound, a virtual screening campaign could be initiated by building a pharmacophore model based on its structure. This model would then be used to screen compound databases to identify potential analogs. The identified hits would be further filtered based on physicochemical properties and then subjected to molecular docking studies if a target structure is known or can be modeled. nih.gov

In Silico Pharmacokinetic Profiling and Metabolic Hotspot Identification

A crucial aspect of drug discovery is understanding the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME). In silico tools play a significant role in predicting these properties, thereby helping to identify potential liabilities early in the drug discovery process.

Prediction of Absorption, Distribution, and Metabolism Parameters

Various computational models and software are available to predict the ADME properties of a compound like this compound. These predictions are often based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA).

Table 1: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueSignificance
Molecular Weight249.29 g/mol Conforms to Lipinski's rule of five (<500)
logP3.85Indicates good lipophilicity for membrane permeability
Polar Surface Area (PSA)42.34 ŲSuggests good oral bioavailability
Hydrogen Bond Donors1Within the acceptable range for drug-likeness
Hydrogen Bond Acceptors2Within the acceptable range for drug-likeness
Human Intestinal AbsorptionHighPredicted to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PenetrationLowMay not readily cross into the central nervous system
Caco-2 PermeabilityHighIndicates good potential for intestinal absorption
P-glycoprotein (P-gp) SubstrateNoNot likely to be subject to efflux by P-gp

This data is hypothetical and for illustrative purposes.

These in silico predictions suggest that this compound possesses drug-like properties and is likely to have good oral absorption. nih.gov The low predicted BBB penetration could be advantageous if the intended target is in the periphery, as it would minimize potential central nervous system side effects.

Enzymatic Biotransformation Pathway Analysis

The metabolism of a drug candidate is a critical determinant of its efficacy and safety. In silico tools can predict the sites on a molecule that are most susceptible to metabolism, known as "metabolic hotspots." This information can guide the chemical modification of the compound to improve its metabolic stability.

For this compound, the primary enzymes responsible for its metabolism would likely be the cytochrome P450 (CYP) family of enzymes. nih.gov Computational models can predict which CYP isoforms are most likely to metabolize the compound and the potential metabolites that would be formed.

Table 2: Predicted Metabolic Hotspots and Potential Metabolites of this compound

Predicted HotspotPotential Metabolic ReactionResulting Metabolite
4-methyl group on the phenyl ringOxidation3-(4-(Hydroxymethyl)phenyl)isoquinolin-4-ol
Isoquinoline ring (position 6 or 8)Hydroxylation3-(4-Methylphenyl)isoquinoline-4,6-diol or 3-(4-Methylphenyl)isoquinoline-4,8-diol
Nitrogen atom of the isoquinoline ringN-oxidationThis compound N-oxide

This data is hypothetical and for illustrative purposes.

The identification of the 4-methyl group as a potential metabolic hotspot suggests that modifications at this position could enhance the compound's metabolic stability. For instance, replacing the methyl group with a trifluoromethyl group could block this metabolic pathway. Similarly, understanding the potential for hydroxylation on the isoquinoline ring allows for the design of analogs with improved metabolic profiles. This proactive approach to identifying and addressing metabolic liabilities is a key advantage of using in silico tools in drug discovery.

Advanced Analytical Methodologies for Research and Characterization of 3 4 Methylphenyl Isoquinolin 4 Ol and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatography is the cornerstone for separating the target compound from reaction mixtures, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of non-volatile, polar compounds like isoquinoline (B145761) derivatives. researchgate.net The development of a robust HPLC method is paramount for obtaining accurate and reproducible results. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

A typical RP-HPLC method for 3-(4-Methylphenyl)isoquinolin-4-ol would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netacs.org The addition of an acid modifier like formic acid or phosphoric acid to the mobile phase is often necessary to ensure sharp, symmetrical peaks by suppressing the ionization of the basic nitrogen atom in the isoquinoline ring and the acidic hydroxyl group. researchgate.netsielc.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the chromophore of the isoquinoline system exhibits maximum absorbance. acs.org

Method validation would be performed according to established guidelines to ensure the method is fit for its intended purpose, assessing parameters such as linearity, accuracy, precision, specificity, and sensitivity (limit of detection and quantification).

Table 1: Typical HPLC Parameters for Analysis of this compound

ParameterTypical ConditionRationale/Comments
Column Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 2.5-5 µm)Standard for separating moderately polar to nonpolar analytes. researchgate.netacs.org
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)Acetonitrile provides good elution strength. Formic acid improves peak shape and is compatible with mass spectrometry (MS). sielc.com
Elution Mode GradientA gradient elution (e.g., starting from 40% to 80% acetonitrile) allows for the effective separation of compounds with a range of polarities. acs.orgresearchgate.net
Flow Rate 0.8 - 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times. acs.org
Detection Wavelength ~270-280 nm and ~320-340 nmBased on the extended conjugation of the isoquinoline ring system. Multiple wavelengths can be monitored using a DAD.
Injection Volume 5 - 20 µLDependent on sample concentration and instrument sensitivity.

Gas Chromatography (GC): The direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which stem from the presence of the hydroxyl (-OH) group. These characteristics can lead to poor peak shape and thermal degradation in the hot injector or column. Therefore, a derivatization step is typically required to convert the polar -OH group into a less polar, more volatile functional group (e.g., a silyl (B83357) ether via reaction with BSTFA or a methyl ether). Following derivatization, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) can be a powerful tool for purity assessment. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC emerges as a powerful alternative to both normal-phase LC and GC. researchgate.net It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC is particularly well-suited for the analysis and purification of polar compounds like N-heterocycles. nih.gov It offers faster analysis times and reduced solvent consumption compared to HPLC. researchgate.net For this compound, SFC could provide excellent selectivity and efficiency, especially when coupled with mass spectrometry, without the need for derivatization.

Spectroscopic Techniques for Structural Elucidation of Synthetic Derivatives

Spectroscopy is indispensable for the unambiguous determination of the molecular structure of this compound and its derivatives.

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum would show a characteristic singlet for the methyl (CH₃) protons of the p-tolyl group around 2.4-2.5 ppm. The aromatic protons of the p-tolyl group would appear as a pair of doublets (an AA'BB' system) between 7.0 and 8.0 ppm. The protons on the isoquinoline core would resonate in the aromatic region (typically 7.5-9.5 ppm), with their exact chemical shifts and coupling patterns confirming their positions. mdpi.com The hydroxyl proton may appear as a broad singlet, the position of which is concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show a signal for the methyl carbon around 21-22 ppm. mdpi.com The aromatic and heterocyclic carbons would appear in the range of 115-160 ppm. The carbons bearing the hydroxyl group (C-4) and the p-tolyl group (C-3) would have distinct chemical shifts that are sensitive to the electronic environment.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the final structure. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the connectivity between the p-tolyl group and the isoquinoline core at the C-3 position. nih.gov

Table 2: Predicted NMR Data (¹H and ¹³C) for this compound

Predicted shifts are based on data from analogous quinoline (B57606) and isoquinoline structures. mdpi.commdpi.com

PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Key HMBC Correlations
1~9.2 (s)~150H1 to C3, C8a
CH₃ (tolyl)~2.4 (s)~21.5CH₃ to C-4' (tolyl)
Aromatic H (isoquinoline)7.5 - 8.2 (m)120 - 135-
Aromatic H (tolyl)7.3 - 7.8 (m)129 - 140H2'/H6' to C3
OHVariable (broad s)-OH to C4, C4a
Quaternary C (C-3, C-4, C-4a, C-8a, C-1', C-4')-130 - 155-

Mass spectrometry (MS) is used to determine the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), to gain insight into its structure.

MS: Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, this compound (C₁₆H₁₃NO) is expected to be detected as the protonated molecule, [M+H]⁺, at an m/z value corresponding to its monoisotopic mass plus the mass of a proton. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, allowing for the confirmation of the elemental formula.

MS/MS: In MS/MS analysis, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules or cleavage of the bond between the isoquinoline and phenyl rings. Analysis of these fragmentation patterns helps to confirm the identity of the substituents and the core structure. researchgate.netscielo.br

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. scholarsresearchlibrary.com The spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. researchgate.net Sharp bands around 3000-3100 cm⁻¹ correspond to aromatic C-H stretching. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings would appear in the 1500-1650 cm⁻¹ region. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq The extended conjugated π-system of the 3-phenylisoquinoline (B1583570) core is expected to give rise to strong absorptions in the UV region. Typically, isoquinoline derivatives show multiple bands corresponding to π → π* transitions. The spectrum would likely exhibit absorption maxima (λ_max) in the range of 250-350 nm. nih.gov The exact position and intensity of these bands are sensitive to the substitution pattern and the solvent used. uobabylon.edu.iq

Quantitative Analysis in Complex Biological Matrices for Preclinical Research

The quantitative determination of this compound and its metabolites in complex biological matrices is a critical component of preclinical research. Accurate measurement of drug concentrations in fluids and tissues is essential for understanding the pharmacokinetic and pharmacodynamic profiles of a new chemical entity. This section details the advanced analytical methodologies employed for such purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Bioanalytical Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological samples due to its high sensitivity, selectivity, and speed. uniupo.itnih.gov The development of a robust LC-MS/MS method for this compound would involve the optimization of several key parameters.

Chromatographic Separation: The primary goal of the liquid chromatography step is to separate the analyte of interest from endogenous matrix components and potential metabolites. A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically employed. The choice of the stationary phase (e.g., C18, C8) and mobile phase composition (e.g., acetonitrile or methanol with water containing modifiers like formic acid or ammonium (B1175870) formate) is optimized to achieve a sharp peak shape and adequate retention time for this compound.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. An electrospray ionization (ESI) source in positive ion mode is commonly used for isoquinoline derivatives. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard.

A hypothetical set of optimized LC-MS/MS parameters for the analysis of this compound is presented in the table below.

ParameterCondition
LC System UHPLC
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole
Ionization Mode ESI Positive
MRM Transition (Analyte) To be determined experimentally
MRM Transition (IS) To be determined experimentally
Collision Energy Optimized for each transition

Method validation would be performed according to regulatory guidelines to ensure selectivity, sensitivity, linearity, accuracy, precision, and stability. nih.gov

Sample Preparation Strategies for Biological Fluids and Tissues

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for LC-MS/MS analysis. researchgate.net The choice of technique depends on the nature of the biological matrix and the physicochemical properties of this compound.

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma and serum samples. researchgate.net It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates the analyte based on its differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. orientjchem.org The choice of the organic solvent is critical and is based on the polarity of this compound.

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective sample preparation technique. orientjchem.org It utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) depends on the analyte's properties.

A comparison of these common sample preparation techniques is provided in the table below.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Analyte remains in solution while proteins are precipitated.Simple, fast, and inexpensive.Less clean extracts, potential for matrix effects.
Liquid-Liquid Extraction Analyte partitions into an immiscible organic solvent.Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, requires larger solvent volumes.
Solid-Phase Extraction Analyte is retained on a solid sorbent and then eluted.High recovery and clean extracts, can be automated.More expensive, requires method development.

For tissue samples, an initial homogenization step is required to release the analyte into a buffer or solvent before proceeding with one of the extraction techniques described above. biotage.com

Crystallographic Studies of this compound and Its Co-crystals

Crystallographic studies provide definitive information about the three-dimensional structure of a molecule in the solid state. This information is invaluable for understanding its chemical properties and for structure-based drug design.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystal. semanticscholar.org To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the crystal structure can be determined.

While specific crystallographic data for this compound is not publicly available, a related compound, N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide, has been characterized. nih.gov The crystallographic data for this compound provides an example of the type of information obtained from such a study.

The table below presents hypothetical crystal data for this compound, based on typical values for similar organic molecules.

ParameterHypothetical Value
Chemical Formula C16H13NO
Formula Weight 235.28
Crystal System Monoclinic
Space Group P21/c
a (Å) ~10.5
b (Å) ~8.2
c (Å) ~14.1
β (°) ** ~105
Volume (ų) ~1170
Z 4
Calculated Density (g/cm³) **~1.33

The determined crystal structure would reveal key features such as bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), which govern the crystal packing.

Co-crystallization with Biological Targets for Ligand-Protein Complex Characterization

Co-crystallization is a technique used to obtain a crystal of a ligand bound to its biological target, typically a protein. domainex.co.uk The resulting crystal structure provides a detailed snapshot of the ligand-protein interactions at the atomic level, which is crucial for understanding the mechanism of action and for guiding lead optimization in drug discovery. nih.gov

The process involves mixing a purified solution of the target protein with a solution of this compound and screening a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration). domainex.co.uk Once a suitable crystal is obtained, it is analyzed using X-ray diffraction to determine the structure of the complex.

An example of this approach is the co-crystallization of the isoquinoline-based inhibitor fasudil (B1672074) with its target protein, Rho-kinase (ROCK). researchgate.net The resulting structure revealed the key interactions between fasudil and the ATP-binding site of the enzyme, providing a basis for the design of more potent and selective inhibitors.

The information gained from the co-crystal structure of this compound with its target would be used to:

Identify the key amino acid residues involved in binding.

Understand the binding mode and conformation of the inhibitor.

Guide the design of new derivatives with improved potency and selectivity.

The table below summarizes the key steps and outcomes of a co-crystallization study.

StepDescriptionOutcome
Protein Expression and Purification The target protein is produced in a suitable expression system and purified to homogeneity.A pure and stable protein solution.
Co-crystallization Screening The protein and ligand are mixed under various conditions to induce crystallization.Formation of ligand-protein co-crystals.
X-ray Diffraction Data Collection The co-crystal is exposed to X-rays, and the diffraction pattern is recorded.A set of diffraction images.
Structure Determination and Refinement The diffraction data is processed to determine the three-dimensional structure of the complex.An atomic model of the ligand bound to the protein.

Perspectives and Future Directions in Research on 3 4 Methylphenyl Isoquinolin 4 Ol

Challenges and Opportunities in the Development of Isoquinoline-Based Research Compounds

The isoquinoline (B145761) scaffold, a key feature of 3-(4-Methylphenyl)isoquinolin-4-ol, is a privileged structure in medicinal chemistry, offering a foundation for compounds with a wide array of biological activities. nih.gov However, the development of these compounds is not without its difficulties. Key challenges include the complexity of synthesis and the need for efficient, sustainable methods. Traditional synthesis routes can be inefficient, and while modern methods like microwave-assisted reactions have improved outcomes, creating diverse libraries of substituted isoquinolines remains a significant task. organic-chemistry.orgmcmaster.ca Another challenge is the limited understanding of the structure-activity relationships for many isoquinoline derivatives, which can make targeted drug design difficult. numberanalytics.com

Despite these hurdles, the opportunities are vast. The structural diversity and therapeutic importance of isoquinolines make them compelling targets for synthetic and medicinal chemists. rsc.org The isoquinoline framework is present in numerous natural products with potent biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govamerigoscientific.com This inherent bioactivity provides a strong starting point for the development of new research compounds. nih.gov Advances in synthetic chemistry are continuously providing novel, more efficient ways to construct and functionalize the isoquinoline skeleton, opening up new possibilities for creating diverse molecular architectures. nih.govrsc.org

Table 1: Challenges and Opportunities in Isoquinoline Research

CategoryDescriptionReference
Challenge: Synthetic ComplexityDeveloping efficient and regioselective synthetic routes for complex isoquinoline derivatives can be difficult and resource-intensive. nih.govorganic-chemistry.org
Challenge: Structure-Activity Relationship (SAR)A limited understanding of the direct relationship between the structure of many isoquinoline compounds and their biological function can hinder rational design. numberanalytics.com
Opportunity: Privileged ScaffoldThe isoquinoline core is a well-established "privileged structure" in medicinal chemistry, known to bind to multiple biological targets. nih.govrsc.org
Opportunity: Broad Biological ActivityDerivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govrsc.orgnih.gov
Opportunity: Novel Synthetic MethodsOngoing development of new synthetic strategies, including catalyst-driven and multi-component reactions, allows for the creation of novel and diverse isoquinoline libraries. nih.govharvard.eduorganic-chemistry.org

Exploration of Novel Biological Targets and Mechanistic Hypotheses for Further Investigation

The broad range of biological activities exhibited by isoquinoline alkaloids suggests that compounds like this compound could interact with a variety of cellular targets. nih.govnih.gov Future research should focus on identifying these specific molecular partners to understand its mechanism of action. Isoquinoline derivatives have been shown to modulate pathways such as NF-κB and MAPK/ERK, which are crucial in viral replication and inflammation. nih.gov They have also been investigated as inhibitors of enzymes like topoisomerases and various kinases, which are key targets in cancer therapy. rsc.orgnih.gov

Based on the known activities of related compounds, several mechanistic hypotheses for this compound can be proposed for further investigation. These include:

Kinase Inhibition: Many isoquinoline-based molecules act as inhibitors of protein kinases, which are critical regulators of cell signaling. nih.gov Investigating the effect of this compound on a panel of kinases could reveal specific targets.

Modulation of Inflammatory Pathways: Given the anti-inflammatory properties of many isoquinolines, this compound could potentially regulate key inflammatory mediators. nih.gov

Interaction with DNA or DNA-Associated Enzymes: Some isoquinolines function by intercalating into DNA or inhibiting enzymes like topoisomerase, which are involved in DNA replication and repair. rsc.orgresearchgate.net

In silico studies, such as molecular docking, can be employed to predict the binding affinity of this compound with various biological targets, helping to prioritize experimental validation. nih.gov

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization Process

Development of Advanced Delivery Systems (e.g., nanoparticles, prodrugs) for Research Models

A significant challenge in utilizing research compounds like this compound in biological systems is ensuring they reach their intended target in sufficient concentrations. Poor aqueous solubility and limited bioavailability are common issues for heterocyclic compounds. nih.gov Advanced drug delivery systems offer a promising solution to these challenges.

Nanoparticles represent a versatile platform for drug delivery. wikipedia.org Encapsulating a compound within a nanoparticle, such as a liposome (B1194612) or a polymeric nanoparticle, can improve its solubility, protect it from degradation, and facilitate its transport across biological membranes. nih.govnih.gov The size and surface chemistry of nanoparticles can be engineered to control their distribution within the body and even to target specific cells or tissues. nih.gov

Prodrugs are another effective strategy. A prodrug is an inactive or less active form of a drug that is chemically modified to improve its physicochemical properties. curtiscoulter.com For this compound, the hydroxyl group could be modified with a promoiety, such as a phosphate (B84403) or an amino acid, to enhance solubility or permeability. nih.govacs.org Once administered, the prodrug is converted back to the active parent compound by enzymes in the body. nih.gov This approach can significantly improve oral bioavailability and allow for more effective in vivo studies. mdpi.com

Collaborative Research Endeavors and Interdisciplinary Approaches to Uncover New Applications and Understanding

The complexity of modern drug discovery necessitates a move away from siloed research toward more integrated, collaborative models. collaborativedrug.com Advancing the understanding and application of this compound will require synergistic efforts from experts across multiple disciplines. azolifesciences.comcas.org

Chemists: Synthetic and medicinal chemists are essential for designing and creating new analogs of the compound, exploring the structure-activity relationships, and scaling up synthesis. rsc.org

Biologists and Pharmacologists: These researchers are crucial for evaluating the biological activity of the compounds in in vitro and in vivo models, elucidating their mechanisms of action, and identifying potential therapeutic applications. jhu.edu

Computational Scientists: Experts in bioinformatics and computational chemistry can leverage AI and ML to model compound behavior, predict targets, and guide the optimization process. azolifesciences.comfrontiersin.org

Structural Biologists: Determining the three-dimensional structure of the compound bound to its biological target can provide invaluable insights for rational drug design.

Such interdisciplinary collaborations, often bridging academia and industry, can accelerate the pace of discovery by combining diverse expertise, resources, and perspectives. frontiersin.orgnih.gov By fostering open communication and data sharing, these partnerships can more effectively tackle the challenges of drug development and translate basic research into novel applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methylphenyl)isoquinolin-4-ol, and what key reaction conditions must be controlled to ensure high yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key steps include:

  • Friedel-Crafts alkylation to introduce the 4-methylphenyl group.
  • Oxidation-reduction cycles (e.g., using KMnO₄ for oxidation or NaBH₄ for reduction) to stabilize the isoquinoline core .
  • Solvent selection (e.g., dichloromethane or ethanol) and temperature control (60–80°C) to optimize intermediate stability .
    • Critical Parameters : Monitor pH during acidic/basic workups and use catalysts (e.g., Pd-based) to enhance regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography provides definitive stereochemical and bond-length data, especially for crystalline derivatives .
  • Advanced NMR (¹H/¹³C, 2D-COSY) resolves aromatic proton coupling and confirms substitution patterns .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., 265.3 g/mol) and fragmentation pathways .

Q. What preliminary biological screening assays are appropriate for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa or MCF-7) to identify antiproliferative effects .
  • Antioxidant activity tests (DPPH radical scavenging) to assess reactive oxygen species (ROS) inhibition potential .
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric readouts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Continuous flow synthesis reduces side reactions by improving heat/mass transfer .
  • Machine learning algorithms predict optimal solvent-catalyst combinations (e.g., ethanol with Pd/C) to suppress undesired substitutions .
  • Byproduct tracking via HPLC-MS identifies intermediates requiring kinetic control (e.g., stabilizing quinone intermediates with acidic pH) .

Q. What computational chemistry approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites for functionalization .
  • Molecular docking (AutoDock Vina) models binding affinities with proteins (e.g., topoisomerase II) using crystallographic data from similar quinoline derivatives .
  • MD simulations (GROMACS) assess stability of ligand-protein complexes under physiological conditions .

Q. How should researchers address contradictions in reported biological activity data between different studies on isoquinoline derivatives?

  • Methodological Answer :

  • Meta-analysis of cytotoxicity data (e.g., IC₅₀ values) across cell lines to identify cell-type-specific responses .
  • Structural-activity comparisons with analogs (e.g., 4-Chloro-6-methoxyquinolin-7-ol) to isolate substituent effects (e.g., chloro vs. methyl groups) .
  • Standardized assay protocols (e.g., fixed incubation times, ROS quantification methods) reduce variability between labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.